molecular formula C6H3ClN2O B13251997 Pyridine, 4-chloro-3-isocyanato-

Pyridine, 4-chloro-3-isocyanato-

Cat. No.: B13251997
M. Wt: 154.55 g/mol
InChI Key: GTGSCCFGFIPCOA-UHFFFAOYSA-N
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Description

Pyridine, 4-chloro-3-isocyanato- is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 4-chloro-3-isocyanato- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-chloro-3-isocyanato- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

4-chloro-3-isocyanatopyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-1-2-8-3-6(5)9-4-10/h1-3H

InChI Key

GTGSCCFGFIPCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)N=C=O

Origin of Product

United States

Academic Context and Research Significance of Pyridine, 4 Chloro 3 Isocyanato

Position within Heterocyclic and Isocyanate Chemistry Research

In heterocyclic chemistry, the pyridine (B92270) scaffold is a cornerstone, present in a vast array of natural products, pharmaceuticals, and functional materials. The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. The introduction of substituents to the pyridine ring allows for the fine-tuning of its electronic and steric properties.

Isocyanate chemistry, on the other hand, is characterized by the highly electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and even water, to form carbamates, ureas, and other derivatives. This reactivity is a powerful tool in polymer science and in the construction of complex organic molecules.

Pyridine, 4-chloro-3-isocyanato- occupies a unique position at the intersection of these two major branches of chemistry. It is a bifunctional reagent where the pyridine ring can act as a directing group or a site for further modification, while the isocyanate group provides a reactive handle for a multitude of chemical transformations. The presence of the chloro group further modulates the reactivity of the pyridine ring, making it a highly versatile synthetic intermediate.

Role as a Key Intermediate in Organic Synthesis

The primary role of Pyridine, 4-chloro-3-isocyanato- in research is as a key intermediate in organic synthesis. Its trifunctional nature allows for a stepwise and controlled introduction of different molecular fragments. The isocyanate group is typically the most reactive site, allowing for initial reactions with nucleophiles to form urea (B33335) or carbamate (B1207046) linkages.

The resulting products, which now contain a substituted pyridine ring, can then undergo further reactions at the pyridine nitrogen or the chloro-substituted position. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, or it can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This versatility allows for the rapid generation of diverse molecular libraries, which is a key strategy in modern drug discovery.

While specific, large-scale applications of Pyridine, 4-chloro-3-isocyanato- are not widely documented, analogous compounds such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate are known to be crucial intermediates in the synthesis of important pharmaceuticals. sigmaaldrich.com For example, this phenyl analog is a key building block for the multi-kinase inhibitor drug sorafenib. This suggests that Pyridine, 4-chloro-3-isocyanato- holds significant potential for the development of new therapeutic agents.

Unique Reactivity Profile Derived from Combined Functionalities

The reactivity of Pyridine, 4-chloro-3-isocyanato- is a complex interplay of its three key functional groups: the pyridine ring, the chloro substituent, and the isocyanate group.

Functional GroupInfluence on Reactivity
Pyridine Ring The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The nitrogen atom itself is basic and can be protonated or alkylated.
Chloro Substituent The chloro group is an electron-withdrawing group via induction and a weak deactivator for electrophilic aromatic substitution. It is a good leaving group in nucleophilic aromatic substitution reactions, especially when the ring is activated by other electron-withdrawing groups.
Isocyanate Group This group is highly electrophilic at the central carbon atom and readily reacts with nucleophiles. It is the most reactive site on the molecule for additions.

The combined effect of these functionalities results in a unique reactivity profile:

High Reactivity of the Isocyanate Group: The isocyanate group will be the primary site of reaction with most nucleophiles.

Activated Pyridine Ring for Nucleophilic Substitution: The presence of the electron-withdrawing chloro group and the isocyanate group (which is also electron-withdrawing) enhances the susceptibility of the pyridine ring to nucleophilic attack. The 4-position, where the chloro group is located, is a prime site for such reactions.

Potential for Sequential Reactions: The differential reactivity of the functional groups allows for a synthetic strategy where the isocyanate is reacted first, followed by modification of the pyridine ring, either through substitution of the chloro group or through reactions involving the pyridine nitrogen.

Historical Development and Current Research Trajectories

Specific historical information on the synthesis and development of Pyridine, 4-chloro-3-isocyanato- is limited in publicly available literature, suggesting it is a specialized research chemical rather than a large-scale industrial product. The synthesis of related chloropyridines has been a subject of interest for many years, with various methods developed for their preparation. google.compatsnap.com The preparation of isocyanates from amines using phosgene (B1210022) or its equivalents is also a well-established synthetic transformation.

Current research trajectories for compounds like Pyridine, 4-chloro-3-isocyanato- are likely focused on their application in medicinal chemistry and agrochemical research. The ability to generate diverse libraries of compounds by reacting the isocyanate group and subsequently modifying the chloropyridine core makes it an attractive starting material for the discovery of new bioactive molecules.

Future research may involve:

The development of novel synthetic routes to Pyridine, 4-chloro-3-isocyanato- that avoid hazardous reagents like phosgene.

Exploration of its use in the synthesis of targeted therapies, where the pyridine moiety could act as a pharmacophore that interacts with specific biological targets.

Investigation of its utility in the creation of new functional materials, where the rigid pyridine core and the reactive isocyanate handle could be used to construct well-defined polymer architectures.

Advanced Reactivity Profiles and Transformational Pathways of Pyridine, 4 Chloro 3 Isocyanato

Reactivity of the Isocyanate Functionality

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by the electrophilic nature of its central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. In Pyridine (B92270), 4-chloro-3-isocyanato-, this inherent reactivity is further modulated by the electronic influence of the 4-chloro-pyridyl substituent. The pyridine nitrogen and the chlorine atom at the 4-position both exert an electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the isocyanate carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. wikipedia.org A wide array of nucleophiles can attack the central carbon of the isocyanate, leading to the formation of a variety of stable adducts.

The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a cornerstone of isocyanate chemistry and is widely employed in the synthesis of polyurethanes and other polymers. wikipedia.orgresearchgate.net

The general mechanism for carbamate (B1207046) formation involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. Similarly, in urea (B33335) formation, the nitrogen atom of an amine acts as the nucleophile.

While specific experimental data for the reaction of Pyridine, 4-chloro-3-isocyanato- with oxygen and nitrogen nucleophiles are not extensively documented in publicly available literature, established principles of organic chemistry allow for predictable outcomes. The electron-withdrawing nature of the 4-chloro-3-pyridyl group is anticipated to accelerate the rate of these nucleophilic addition reactions compared to isocyanates bearing electron-donating groups.

Table 1: Predicted Products from the Reaction of Pyridine, 4-chloro-3-isocyanato- with Representative Oxygen and Nitrogen Nucleophiles

NucleophilePredicted ProductProduct Class
Ethanol (B145695)Ethyl (4-chloro-3-pyridyl)carbamateCarbamate
PhenolPhenyl (4-chloro-3-pyridyl)carbamateCarbamate
Aniline (B41778)1-(4-chloro-3-pyridyl)-3-phenylureaUrea
Diethylamine1-(4-chloro-3-pyridyl)-3,3-diethylureaUrea

These reactions are typically carried out under mild conditions, often without the need for a catalyst, although basic catalysts can be employed to increase the reaction rate. youtube.com The synthesis of ureas from isocyanates and amines is generally a very facile process. researchgate.netwikipedia.orgoakwoodchemical.com

The high electrophilicity of the isocyanate carbon also permits reactions with softer nucleophiles, such as certain carbon and sulfur nucleophiles.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that can add to isocyanates. The initial addition product is an amide anion, which upon acidic workup, can yield a secondary amide. The reaction of Pyridine, 4-chloro-3-isocyanato- with a Grignard reagent like methylmagnesium bromide would be expected to produce N-(4-chloro-3-pyridyl)acetamide after hydrolysis.

Sulfur Nucleophiles: Thiols (RSH) can react with isocyanates to form thiocarbamates. This reaction is analogous to carbamate formation from alcohols. The sulfur atom, being a soft and highly polarizable nucleophile, readily attacks the isocyanate carbon. The reaction of Pyridine, 4-chloro-3-isocyanato- with a thiol like ethanethiol (B150549) would be predicted to yield S-ethyl (4-chloro-3-pyridyl)thiocarbamate. The reactivity of thiols towards isocyanates is well-established.

Table 2: Predicted Products from the Reaction of Pyridine, 4-chloro-3-isocyanato- with Representative Carbon and Sulfur Nucleophiles

NucleophileReagent ExamplePredicted Product (after workup)Product Class
CarbonMethylmagnesium bromide (CH₃MgBr)N-(4-chloro-3-pyridyl)acetamideAmide
SulfurEthanethiol (CH₃CH₂SH)S-ethyl (4-chloro-3-pyridyl)thiocarbamateThiocarbamate

Cycloaddition Chemistry

Isocyanates can participate in cycloaddition reactions, acting as a 2π electron component. The electron-withdrawing 4-chloro-3-pyridyl group is expected to lower the energy of the LUMO of the isocyanate's C=N bond, potentially enhancing its reactivity as a dienophile in Diels-Alder reactions and as a partner in other cycloadditions.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes and allenes to form four-membered β-lactam rings. These reactions can be promoted thermally or photochemically. While specific examples involving Pyridine, 4-chloro-3-isocyanato- are not readily found in the literature, its enhanced electrophilicity suggests it could be a viable partner in such reactions. For instance, reaction with an electron-rich alkene like an enamine could potentially yield a substituted β-lactam.

In Diels-Alder reactions, isocyanates can act as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings. The C=N double bond of the isocyanate typically participates in the cycloaddition. The electron-withdrawing nature of the pyridyl substituent in Pyridine, 4-chloro-3-isocyanato- would make it a more electron-deficient dienophile, favoring reactions with electron-rich dienes. For example, a reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a dihydropyridinone derivative. The regioselectivity and stereoselectivity of such reactions would be governed by the established principles of the Diels-Alder reaction.

Oligomerization and Polymerization Tendencies (Dimerization and Trimerization)

The isocyanate functional group is well-known for its propensity to undergo self-condensation reactions, leading to the formation of dimers and trimers. In the case of Pyridine, 4-chloro-3-isocyanato- , this reactivity is anticipated to be a prominent feature. The dimerization typically results in the formation of a uretidinedione, a four-membered ring containing two nitrogen and two carbonyl carbon atoms. Trimerization leads to the formation of a more thermodynamically stable six-membered isocyanurate ring.

The extent of oligomerization is influenced by several factors, including the concentration of the isocyanate, the temperature, and the presence of catalysts. Lewis acids and bases are known to catalyze these transformations. While specific studies on the dimerization and trimerization of Pyridine, 4-chloro-3-isocyanato- are not extensively documented in publicly available literature, the general reactivity pattern of isocyanates suggests that these pathways are highly probable.

Oligomerization Product Ring Structure Key Features
DimerUretidinedioneFour-membered heterocyclic ring
TrimerIsocyanurateSix-membered heterocyclic ring, thermodynamically more stable

Reactivity of the Chloro-Pyridine Moiety

The chloro-pyridine portion of the molecule offers a rich landscape for synthetic transformations, primarily centered around the substitution of the chlorine atom.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. vaia.comaskfilo.com In Pyridine, 4-chloro-3-isocyanato- , the chlorine atom is situated at the 4-position (para to the ring nitrogen), a site that is activated towards nucleophilic attack. vaia.comaskfilo.com The presence of the electron-withdrawing isocyanate group at the 3-position is expected to further enhance the electrophilicity of the C4 carbon, thereby increasing the rate of SNAr reactions. masterorganicchemistry.com

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.comchemistrysteps.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. youtube.com The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. chemistrysteps.comnih.gov

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comPyridine, 4-chloro-3-isocyanato- is a suitable substrate for a variety of these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a powerful method for the formation of biaryl structures. thieme-connect.com 4-Chloropyridines have been successfully employed in Suzuki couplings, although they can be less reactive than the corresponding bromo or iodo derivatives and may require more forcing conditions or specialized catalyst systems. thieme-connect.comrsc.orgacs.org Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, are typically used to facilitate this transformation. thieme-connect.comacs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org The coupling of 4-chloropyridines in Sonogashira reactions is feasible and provides a direct route to the synthesis of alkynylpyridines. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules containing pyridine rings. wikipedia.orgorgsyn.org 4-Chloropyridines can serve as effective coupling partners in Negishi reactions. nih.gov

Cross-Coupling Reaction Coupling Partner Catalyst System Resulting Bond
SuzukiOrganoboron reagentPalladium/Phosphine ligandC-C (Aryl-Aryl)
SonogashiraTerminal alkynePalladium/Copper(I)C-C (Aryl-Alkyne)
NegishiOrganozinc reagentPalladium or NickelC-C (Aryl-Aryl/Alkyl)

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orguwindsor.caharvard.edu It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. acs.orguwindsor.caharvard.edu

For Pyridine, 4-chloro-3-isocyanato- , the application of classical DoM strategies is challenging. The isocyanate group is highly electrophilic and would readily react with the organolithium reagent. The chloro group is not a strong directing group. While the pyridine nitrogen can direct metallation, organolithium reagents often add to the 2- or 6-positions of the pyridine ring. harvard.edu Therefore, direct ortho-metallation to functionalize the positions adjacent to the existing substituents is not a straightforward pathway for this molecule without prior modification or the use of more specialized metallating agents.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of two distinct reactive sites in Pyridine, 4-chloro-3-isocyanato- —the isocyanate group and the C-Cl bond—raises important questions of chemoselectivity and regioselectivity. The outcome of a reaction with a nucleophilic or organometallic reagent will depend on the relative reactivity of these two sites under the given reaction conditions.

In reactions with nucleophiles, a competition exists between attack at the highly electrophilic carbon of the isocyanate group and the SNAr reaction at the C4 position of the pyridine ring. Hard nucleophiles, such as organolithium or Grignard reagents, are likely to preferentially attack the isocyanate carbonyl, while softer nucleophiles might favor the SNAr pathway. The reaction conditions, such as temperature and solvent, will also play a crucial role in determining the product distribution.

In the context of metal-catalyzed cross-coupling reactions, it is often possible to achieve high chemoselectivity by carefully selecting the catalyst and reaction conditions. For instance, palladium-catalyzed couplings can often be performed under conditions that are mild enough to leave the isocyanate group intact.

Kinetic and Thermodynamic Aspects of Key Reaction Pathways

A comprehensive understanding of the reactivity of Pyridine, 4-chloro-3-isocyanato- requires consideration of the kinetic and thermodynamic factors that govern its transformations. While specific experimental data for this compound is scarce, general principles of physical organic chemistry can provide valuable insights.

The SNAr reaction at the C4 position is expected to be thermodynamically favorable due to the formation of a stable aromatic product. The activation energy for this process will be influenced by the nature of the nucleophile and the stability of the intermediate Meisenheimer complex. The presence of the electron-withdrawing isocyanate group should lower this activation barrier compared to unsubstituted 4-chloropyridine.

Reactions involving the isocyanate group, such as nucleophilic addition or cycloaddition, are also typically thermodynamically driven. The relative rates of reaction at the two sites will determine the kinetic product. For example, the reaction with a strong, hard nucleophile is likely to be kinetically favored at the isocyanate group due to its high electrophilicity. In contrast, reactions with softer nucleophiles under conditions that favor the formation of the Meisenheimer complex may lead to the SNAr product as the major kinetic product.

Ultimately, the product distribution in any given reaction will be a result of the competition between these different pathways, and a careful choice of reagents and conditions is necessary to achieve the desired transformation.

Strategic Derivatization and Functional Group Interconversions Using Pyridine, 4 Chloro 3 Isocyanato

Synthesis of Complex Urea (B33335) and Carbamate (B1207046) Derivatives

The isocyanate functional group is a powerful electrophile that readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is central to the utility of Pyridine (B92270), 4-chloro-3-isocyanato- in constructing a variety of substituted pyridine derivatives.

The reaction with primary and secondary amines leads to the formation of N,N'-disubstituted ureas. researchgate.net This transformation is typically efficient and proceeds under mild conditions, making it a favored method for introducing a urea moiety onto a pyridine scaffold. For instance, the reaction with various amines can be used to generate libraries of potential biologically active compounds. researchgate.netorganic-chemistry.org Similarly, reaction with alcohols yields carbamate derivatives. These reactions are often carried out in inert solvents, and the resulting products are crucial intermediates in medicinal chemistry and materials science. google.com

A general scheme for these reactions is the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group. youtube.com This process is often irreversible and provides high yields of the desired urea or carbamate products. researchgate.net

Table 1: Synthesis of Urea and Carbamate Derivatives

Nucleophile Product Type General Structure
Primary Amine (R-NH₂) Urea 4-chloro-3-(3-R-ureido)pyridine
Secondary Amine (R₂NH) Urea 4-chloro-3-(3,3-R₂-ureido)pyridine
Alcohol (R-OH) Carbamate R-N-(4-chloropyridin-3-yl)carbamate
Thiol (R-SH) Thiocarbamate R-N-(4-chloropyridin-3-yl)thiocarbamate

This table illustrates the general products from the reaction of Pyridine, 4-chloro-3-isocyanato- with common nucleophiles.

In one study, a series of novel chloropicolinate amides and urea derivatives were synthesized by coupling a related pyridine scaffold with various acid chlorides and urea moieties. nih.gov This highlights the modularity of using isocyanate precursors for generating diverse chemical entities. The synthesis of unsymmetrical ureas is a particularly valuable application, as these structures are prevalent in many pharmaceutical agents. researchgate.net Traditional methods for urea synthesis can be harsh or lack specificity, whereas the isocyanate route offers a more direct and controlled approach. researchgate.net

Accessing Annulated and Fused Pyridine Heterocycles

The dual reactivity of Pyridine, 4-chloro-3-isocyanato- allows for its use in the construction of annulated and fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to high-affinity interactions with biological targets. nih.gov

Intramolecular cyclization reactions are a key strategy for forming these fused rings. For example, if a nucleophilic group is present elsewhere in the molecule, it can react with the isocyanate to form a new ring fused to the pyridine core. While direct examples involving Pyridine, 4-chloro-3-isocyanato- are specific, the principle is well-established with similar isocyanate-bearing heterocycles. For instance, 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole has been shown to undergo intramolecular Friedel-Crafts type cyclization to form a benzo[h]pyrazolo[4,3-c]isoquinoline system. researchgate.net

Furthermore, the chloro and isocyanate groups can participate in reactions with binucleophiles to construct fused systems. A reaction with a reagent containing both an amine and a hydroxyl or thiol group could lead to sequential or one-pot cyclization, first through the isocyanate and then via substitution of the chloro group, to yield polycyclic heteroaromatic compounds. Research on related chloropyranoquinolines demonstrates that the chloro group can be displaced by one end of a binucleophile after the other end has reacted elsewhere, leading to ring-opening and ring-closure (RORC) sequences that generate novel fused pyrimidine (B1678525) and other heterocyclic structures. arkat-usa.org

Table 2: Potential Fused Heterocycles from Pyridine, 4-chloro-3-isocyanato-

Binucleophile Potential Fused Ring System
2-Aminoethanol Oxazolo[4,5-c]pyridin-2-one derivative
2-Aminothiophenol Thiazolo[4,5-c]pyridin-2-one derivative
Hydrazine Pyrazolo[4,3-c]pyridin-3-one derivative

This table presents hypothetical, yet plausible, fused heterocyclic systems that could be accessed from Pyridine, 4-chloro-3-isocyanato-.

Design of Novel Pyridine-Based Scaffolds via Halogen Exchange or Substitution

The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reactivity allows for the strategic replacement of the chlorine atom with a wide range of other functional groups, thereby enabling the design of novel pyridine-based scaffolds. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack. youtube.comvaia.com

Halogen exchange reactions, such as replacing the chloro group with fluorine (via the Halex reaction) or other halogens, can significantly alter the electronic properties and reactivity of the molecule. acs.org Such modifications are crucial in tuning the properties of drug candidates.

Beyond halogen exchange, the chloro group can be displaced by a variety of nucleophiles:

Amines: Reaction with primary or secondary amines yields 4-aminopyridine (B3432731) derivatives. This reaction is a cornerstone of pyridine chemistry, as demonstrated by the synthesis of 4-dimethylaminopyridine (B28879) from 4-chloropyridine. vaia.com

Alkoxides/Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides produces 4-alkoxy- or 4-aryloxypyridines.

Thiolates: Reaction with thiolates provides 4-thioether-substituted pyridines.

These substitution reactions are often performed at elevated temperatures and may be catalyzed by a base. youtube.comyoutube.com The ability to sequentially modify the two positions—first reacting the isocyanate and then substituting the chloride, or vice versa—provides a powerful tool for creating highly functionalized pyridine scaffolds. Studies on related 2-substituted N-methylpyridinium ions have provided detailed mechanistic insights into these SNAr reactions, showing that the mechanism can be complex and dependent on the specific nucleophile and reaction conditions. nih.gov The regioselectivity of SNAr on dihalosubstituted heterocycles, such as 2,4-dichloroquinazolines, is well-documented and often favors substitution at the 4-position, a principle that applies to 4-chloropyridines as well. mdpi.com

Sequential and Tandem Reaction Design

The distinct reactivity of the isocyanate and chloro groups on Pyridine, 4-chloro-3-isocyanato- makes it an ideal substrate for designing sequential and tandem (or domino) reactions. These one-pot processes enhance synthetic efficiency by reducing the number of purification steps, saving time and resources. mdpi.com

A sequential reaction strategy would involve the selective reaction of one functional group, followed by the introduction of a new reagent to react at the second site, all within the same reaction vessel. For example, an amine could be added at room temperature to react exclusively with the isocyanate group to form a urea. Subsequently, the temperature could be increased and a second, different nucleophile (e.g., another amine or a thiolate) added to displace the chloro group via SNAr. Automated derivatization techniques are increasingly being used to streamline such sequential processes. nih.govnih.gov

A tandem reaction involves a series of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality generated in the previous step. rsc.orgbohrium.com For example, reacting Pyridine, 4-chloro-3-isocyanato- with a binucleophile like 2-aminophenol (B121084) could initiate a tandem sequence. The amine would first attack the isocyanate to form a urea, which could then position the phenolic hydroxyl group for an intramolecular nucleophilic attack on the 4-position, displacing the chloride and forming a fused six-membered ring in a single, fluid operation. Palladium-catalyzed tandem reactions involving related chloroquinolines and isocyanides have demonstrated the power of this approach to form multiple C-C, C-N, and C-O bonds in one pot, creating complex quinoline (B57606) derivatives. rsc.orgresearchgate.net

These advanced synthetic strategies underscore the value of Pyridine, 4-chloro-3-isocyanato- as a building block for rapidly assembling molecular complexity from a simple, commercially available starting material.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Pyridine, 4 Chloro 3 Isocyanato and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Pyridine (B92270), 4-chloro-3-isocyanato-, ¹H NMR and ¹³C NMR would provide definitive information about the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts (δ) and coupling patterns (J-coupling) would be influenced by the positions of the chloro and isocyanato substituents. The proton at the C-2 position would likely appear as a doublet, coupled to the proton at C-6. The proton at C-5 would be a doublet of doublets, coupled to both the C-2 and C-6 protons, and the C-6 proton would also be a doublet. The electron-withdrawing nature of the chlorine and isocyanate groups would shift these protons downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals, one for each carbon atom in the molecule. The carbon atom of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents. For instance, the carbon atom bonded to the chlorine (C-4) would be significantly affected.

Predicted NMR Data for Pyridine, 4-chloro-3-isocyanato-

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (H-2) 8.5 - 8.7 d
¹H (H-5) 7.4 - 7.6 dd
¹H (H-6) 8.3 - 8.5 d
¹³C (C-2) ~150 CH
¹³C (C-3) ~130 C
¹³C (C-4) ~145 C
¹³C (C-5) ~125 CH
¹³C (C-6) ~148 CH

Note: The table presents predicted values based on known data for similar substituted pyridines and isocyanates. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. Techniques like Electron Ionization (MS) and Electrospray Ionization (ESI-MS) are commonly used. For Pyridine, 4-chloro-3-isocyanato- (molecular weight: 154.55 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. sigmaaldrich.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the ³⁵Cl isotope and the ³⁷Cl isotope in an approximate 3:1 ratio.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization would likely involve the loss of the isocyanate group (-NCO), the loss of a chlorine atom (Cl), or the cleavage of the pyridine ring.

Expected Mass Spectrometry Fragmentation for Pyridine, 4-chloro-3-isocyanato-

m/z Value Ion Description
154/156 [C₆H₃ClN₂O]⁺ Molecular Ion ([M]⁺) with chlorine isotope pattern
119/121 [C₅H₃ClN]⁺ Loss of -NCO group from the molecular ion
112 [C₆H₃N₂O]⁺ Loss of Cl radical from the molecular ion

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of Pyridine, 4-chloro-3-isocyanato- would be the very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing around 2250-2280 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically 1000-1100 cm⁻¹).

Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
Isocyanate (-N=C=O) stretch 2250 - 2280 2250 - 2280 Very Strong (IR), Strong (Raman)
Aromatic C-H stretch 3000 - 3100 3000 - 3100 Medium
Pyridine Ring C=C, C=N stretch 1400 - 1600 1400 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorptions due to π → π* and n → π* transitions within the aromatic system. nist.govresearchgate.net The UV-Vis spectrum of Pyridine, 4-chloro-3-isocyanato- dissolved in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show absorption bands in the UV region.

The π → π* transitions, which are typically of high intensity, are expected to appear around 250-280 nm. nist.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and may be observed as a shoulder on the main absorption bands. researchgate.net The presence of the chloro and isocyanato substituents will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyridine.

Expected UV-Vis Absorption Data for Pyridine Derivatives

Compound λmax (nm) Solvent Transition
Pyridine ~251, 257, 263 Vapor π → π*
3-Chloropyridine ~264 Vapor π → π*

Data for Pyridine and 3-Chloropyridine sourced from NIST Chemistry WebBook. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds and for separating them from impurities. epa.gov For Pyridine, 4-chloro-3-isocyanato-, a reversed-phase HPLC method would be most suitable. helixchrom.com

This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. epa.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative determination of purity.

Typical HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov
Mobile Phase Acetonitrile / Water with buffer (e.g., 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10 µL

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Given the boiling point of related compounds, Pyridine, 4-chloro-3-isocyanato- is expected to be sufficiently volatile for GC analysis, which can be used to determine its purity. sigmaaldrich.comsigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of the compound and any volatile impurities. researchgate.net

In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The use of a mass spectrometer as a detector allows for the acquisition of a mass spectrum for each eluting peak, enabling positive identification. sigmaaldrich.com

Typical GC-MS Parameters

Parameter Condition
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Source Temperature 230 °C
MS Quad Temperature 150 °C

X-ray Crystallography for Definitive Solid-State Structural Determination

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and the stereochemistry of the molecule.

While a crystal structure for Pyridine, 4-chloro-3-isocyanato- is not publicly available, this method would be the ultimate proof of its structure. The analysis would reveal the planarity of the pyridine ring, the geometry of the isocyanate group, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. The application of X-ray techniques has been demonstrated for complex structures containing both chloro and pyridine ligands, underscoring its utility in this chemical space. documentsdelivered.com

Computational Chemistry and Quantum Mechanical Investigations of Pyridine, 4 Chloro 3 Isocyanato

Molecular Structure and Conformational Analysis

The initial step in the computational analysis of 4-chloro-3-isocyanatopyridine would involve the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose.

Conformational analysis is particularly important for the isocyanato (-N=C=O) group, which can rotate relative to the pyridine (B92270) ring. By calculating the potential energy surface as a function of the dihedral angle between the isocyanato group and the aromatic ring, researchers can identify the global minimum energy conformation as well as any other low-energy conformers. This analysis reveals the most likely shapes the molecule will adopt. For instance, studies on similar aromatic isocyanates often investigate the planarity of the molecule and the rotational barrier of the isocyanate group, which are crucial for understanding its reactivity and interactions.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)

The electronic properties of 4-chloro-3-isocyanatopyridine are central to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. For 4-chloro-3-isocyanatopyridine, the analysis would involve mapping the spatial distribution of these orbitals. It is expected that the electron density of the HOMO would be located on the pyridine ring and the nitrogen of the isocyanate group, while the LUMO would likely be centered on the highly electrophilic carbon atom of the isocyanate group.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
HOMO -7.5
LUMO -1.2
HOMO-LUMO Gap 6.3

Note: This data is illustrative and requires specific computational results for validation.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions involving 4-chloro-3-isocyanatopyridine. A primary reaction of isocyanates is their addition reaction with nucleophiles, such as alcohols or amines, to form carbamates and ureas, respectively.

To study these mechanisms, researchers would model the reaction pathway by identifying the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. For example, the reaction with water would be modeled to understand its hydrolysis, a key process for many isocyanates.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For 4-chloro-3-isocyanatopyridine, key predictable spectra include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities. A very strong absorption band, typically around 2250-2275 cm⁻¹, is expected for the asymmetric stretching vibration of the -N=C=O group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals, such as the HOMO-LUMO transition, can be calculated to predict the wavelengths of maximum absorption (λmax).

Solvation Effects and Solvent Influence on Reactivity

The chemical behavior of 4-chloro-3-isocyanatopyridine can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's structure, stability, and reactivity.

Solvation can affect the energies of the reactants, products, and transition states, thereby altering reaction rates. For instance, a polar solvent might stabilize a polar transition state more than the reactants, leading to an acceleration of the reaction. Investigating these effects is crucial for predicting how the compound will behave in different chemical environments.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. This is often achieved by calculating a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and electronic properties.

For 4-chloro-3-isocyanatopyridine, relevant descriptors would include steric parameters, electronic parameters (like partial atomic charges and dipole moment), and quantum chemical descriptors (such as HOMO/LUMO energies). These descriptors could then be used to build a model that predicts the reactivity of this compound and its derivatives in various reactions.

Rational Design of Novel Derivatives and Reactivity Pathways

The insights gained from the computational analyses described above can be leveraged for the rational design of new molecules with tailored properties. By understanding how structural modifications affect the electronic properties and reactivity of the parent compound, 4-chloro-3-isocyanatopyridine, chemists can design derivatives with enhanced or specific functionalities.

For example, by introducing different substituent groups onto the pyridine ring, it is possible to modulate the HOMO-LUMO gap, thereby fine-tuning the reactivity of the isocyanate group. This approach allows for the systematic exploration of chemical space to identify new compounds for specific applications, such as in the synthesis of pharmaceuticals or polymers.

Synthetic Applications of Pyridine, 4 Chloro 3 Isocyanato As a Versatile Building Block in Complex Organic Synthesis

Utility in the Construction of Functionalized Heterocycles

The inherent reactivity of the isocyanate group makes Pyridine (B92270), 4-chloro-3-isocyanato- a prime candidate for the synthesis of a diverse range of functionalized heterocycles. The isocyanate moiety can readily react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. These reactions could be employed to introduce the 4-chloropyridin-3-yl motif into larger, more complex molecular scaffolds.

Furthermore, the isocyanate group can participate in cycloaddition reactions. For instance, [4+1] cycloadditions of isocyanides with various electrophilic substrates are known to produce a variety of five-membered heterocycles. rsc.org Although isocyanates and isocyanides have different reactivity profiles, the potential for cycloaddition reactions involving the isocyanate group of Pyridine, 4-chloro-3-isocyanato- with suitable partners remains an intriguing, yet unexplored, avenue for heterocyclic synthesis.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. patsnap.comgoogleapis.com Isocyanides are well-known participants in a variety of MCRs, most notably the Ugi and Passerini reactions. nih.govwikipedia.orgorganic-chemistry.org While Pyridine, 4-chloro-3-isocyanato- is an isocyanate, not an isocyanide, the general principles of MCRs could still be applied.

The isocyanate could potentially act as a key component in novel MCRs. For example, a reaction involving Pyridine, 4-chloro-3-isocyanato-, an amine, and a third component with appropriate reactivity could lead to the one-pot synthesis of highly functionalized pyridine-containing ureas. The chloro-substituent on the pyridine ring could then serve as a handle for further diversification through cross-coupling reactions.

Precursor for Advanced Organic Transformations

The dual functionality of Pyridine, 4-chloro-3-isocyanato- opens the door to a variety of advanced organic transformations. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. This, combined with the reactivity of the isocyanate group, allows for a sequential functionalization strategy.

For instance, the isocyanate could first be reacted with a nucleophile to form a stable urea (B33335) or carbamate (B1207046). Subsequently, the chloro group could be displaced by another nucleophile or participate in a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. This stepwise approach would allow for the controlled and regioselective synthesis of highly substituted pyridine derivatives.

Development of Libraries of Pyridine-Based Compounds

The potential for diverse reactivity makes Pyridine, 4-chloro-3-isocyanato- an attractive starting material for the generation of compound libraries for drug discovery and materials science. The ability to independently functionalize the isocyanate group and the chloro-substituted position would allow for the rapid creation of a large number of analogues from a single, versatile building block.

A hypothetical library synthesis could involve reacting Pyridine, 4-chloro-3-isocyanato- with a panel of amines to generate a library of pyridylureas. This library could then be further diversified by reacting the chloro-substituent with a range of boronic acids via Suzuki coupling. The resulting library of di- and tri-substituted pyridines could then be screened for biological activity or interesting material properties.

While the specific applications of Pyridine, 4-chloro-3-isocyanato- are yet to be explored and documented in the scientific literature, its structure suggests immense potential as a versatile building block in organic synthesis. Further research into the synthesis and reactivity of this compound is warranted and could unlock new and efficient routes to a wide array of functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science.

Future Research Perspectives and Emerging Methodologies for Pyridine, 4 Chloro 3 Isocyanato

Development of Sustainable and Eco-Friendly Synthetic Approaches

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. youtube.com For a compound like Pyridine (B92270), 4-chloro-3-isocyanato-, this translates to the development of synthetic routes that minimize hazardous reagents and waste. A significant area of research will be the move away from traditional phosgenation methods for creating the isocyanate group, which involve the highly toxic phosgene (B1210022) gas.

Future methodologies will likely focus on phosgene-free routes. One promising avenue is the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to convert the corresponding amine to the isocyanate. mdpi.com This method operates at room temperature and avoids the use of phosgene, though it is most effective for poorly nucleophilic amines. mdpi.com Another sustainable approach is the Curtius rearrangement, which is considered a clean and high-yielding method for isocyanate synthesis. google.com The primary challenge with the Curtius rearrangement has been the safety concerns associated with the intermediate acyl azides; however, emerging technologies are addressing this issue. google.com

The principles of green chemistry, such as choosing less hazardous synthetic pathways, will be central to future research. youtube.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the development of water-driven procedures or the use of reusable catalysts could significantly reduce the environmental footprint of synthesizing Pyridine, 4-chloro-3-isocyanato-. nih.gov

Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Approaches

Feature Traditional Phosgenation Emerging Sustainable Methods (e.g., Boc2O, Curtius Rearrangement)
Reagents Highly toxic phosgene gas Less hazardous reagents like Boc2O, acyl azides (with safety measures)
Byproducts Corrosive HCl Benign byproducts like CO2, t-butanol, N2
Reaction Conditions Often harsh Milder, often room temperature
Safety Concerns High Reduced, with ongoing improvements
Environmental Impact Significant Lowered, aligns with green chemistry principles youtube.com

Exploration of Catalytic Asymmetric Reactions

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. researchgate.net Future research will likely explore the use of Pyridine, 4-chloro-3-isocyanato- in catalytic asymmetric reactions to produce enantiomerically enriched derivatives. The pyridine core itself is a common feature in chiral ligands and catalysts. acs.orgacs.org

One area of exploration could be the development of chiral catalysts that can effect transformations on the pyridine ring or utilize the isocyanate group to introduce chirality. For instance, enantioselective additions to the C=N bond of the pyridine or reactions involving the isocyanate group could be catalyzed by chiral transition metal complexes or organocatalysts. researchgate.netnih.gov The design of new chiral pyridine-derived ligands has been a significant area of research, and these could be employed in reactions involving Pyridine, 4-chloro-3-isocyanato-. acs.org

Furthermore, the development of catalytic enantioselective methods to synthesize chiral piperidines from pyridine precursors is an active area of research. nih.gov Such strategies could potentially be adapted to create chiral derivatives from Pyridine, 4-chloro-3-isocyanato-, opening up new avenues for drug discovery and development. The use of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) as nucleophilic catalysts has also shown promise in asymmetric synthesis and could inspire new catalytic approaches. scispace.com

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. google.com For the synthesis of Pyridine, 4-chloro-3-isocyanato-, flow chemistry can be particularly beneficial. The synthesis of isocyanates, especially via methods like the Curtius rearrangement which involve potentially explosive intermediates, can be made significantly safer in a continuous flow setup where hazardous intermediates are generated and consumed in situ in small volumes. google.com

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. scispace.com The synthesis of substituted pyridones has been successfully demonstrated in a continuous flow microreactor system, highlighting the potential for this technology in the synthesis of pyridine derivatives. scispace.comresearchgate.net Automated flow synthesis platforms can also be used to rapidly screen and optimize reaction conditions for the production of Pyridine, 4-chloro-3-isocyanato- and its derivatives. nih.gov The integration of in-line purification techniques within a flow system can further streamline the manufacturing process.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. mdpi.comdigitellinc.comucla.edu This can significantly reduce the number of experiments required for process optimization, saving time and resources. For example, an AI could predict the optimal catalyst, solvent, and temperature for the synthesis of Pyridine, 4-chloro-3-isocyanato- with high accuracy. nih.gov

Table 2: Potential Applications of AI/ML in the Chemistry of Pyridine, 4-chloro-3-isocyanato-

Application Area Description Potential Impact
Reaction Prediction Predicting the major products, yields, and side reactions of a given set of reactants and conditions. mit.edu Reduced experimental effort and faster identification of viable synthetic routes.
Condition Optimization Identifying the optimal set of reaction parameters (temperature, solvent, catalyst, etc.) to maximize yield and minimize impurities. researchgate.net Higher efficiency, lower costs, and improved product quality.
Retrosynthetic Analysis Proposing novel and efficient synthetic pathways to target molecules derived from Pyridine, 4-chloro-3-isocyanato-. researchgate.net Accelerated discovery of new derivatives and functional materials.
Discovery of New Reactions AI systems can explore vast chemical spaces to identify previously unknown but plausible chemical transformations. Expansion of the synthetic toolbox for pyridine and isocyanate chemistry.

Design of Next-Generation Functional Materials Precursors

The unique combination of a substituted pyridine ring and a reactive isocyanate group makes Pyridine, 4-chloro-3-isocyanato- an attractive building block for the design of novel functional materials. aidic.itwikipedia.org The isocyanate group is well-known for its ability to form polyurethanes through reaction with polyols. aidic.it

Future research will likely focus on utilizing Pyridine, 4-chloro-3-isocyanato- as a functional monomer to create polymers with tailored properties. rsc.orgnih.govillinois.edu The pyridine moiety can introduce specific functionalities such as metal-coordination sites, hydrogen-bonding capabilities, or catalytic activity into the polymer backbone. The chlorine and trifluoromethyl substituents can further modulate the polymer's properties, such as its thermal stability, solubility, and electronic characteristics.

The development of molecularly imprinted polymers (MIPs) using functional monomers like vinylpyridines has shown success in creating materials with high binding affinity for specific templates. bohrium.com A similar approach could be employed with derivatives of Pyridine, 4-chloro-3-isocyanato- to create highly selective sensors or separation media. Furthermore, the synthesis of functional organosilicon monomers and polymers could be another promising direction, where the pyridine-isocyanate moiety is incorporated into a siloxane backbone to create hybrid materials with unique properties. rsc.org

Q & A

Q. What spectroscopic techniques are most reliable for characterizing 4-chloro-3-isocyanato-pyridine, and how should data interpretation account for structural ambiguities?

Methodological Answer:

  • Key Techniques : Use 1^1H/13^13C NMR to identify the pyridine ring protons (δ 7.5–8.5 ppm) and chlorine substituents (deshielding effects) . IR spectroscopy (2100–2200 cm1^{-1}) confirms the isocyanate group, but overlapping peaks may require deconvolution .
  • Data Challenges : Ambiguities in NOESY or COSY spectra due to electron-withdrawing substituents (Cl, NCO) can be resolved via DFT-calculated chemical shifts .

Q. How does the reactivity of the isocyanate group in 4-chloro-3-isocyanato-pyridine compare to aliphatic isocyanates in nucleophilic addition reactions?

Methodological Answer:

  • Reactivity Profile : The pyridine ring’s electron-withdrawing effects enhance electrophilicity of the isocyanate group, accelerating reactions with amines or alcohols. However, steric hindrance from the chloro substituent may reduce yields in bulkier substrates .
  • Experimental Design : Monitor reaction kinetics via in situ FTIR to track isocyanate consumption (e.g., with benzyl alcohol at 25–60°C) and compare rate constants with aliphatic analogs .

Q. What synthetic routes are optimal for preparing 4-chloro-3-isocyanato-pyridine while minimizing side-product formation?

Methodological Answer:

  • Route 1 : Phosgenation of 4-chloro-3-aminopyridine under anhydrous conditions (toluene, 0–5°C) yields >85% purity. Quench excess phosgene with ethanol to avoid carbamate byproducts .
  • Route 2 : Curtius rearrangement of acyl azides (derived from 4-chloro-3-carboxamidopyridine) requires strict temperature control (60–70°C) to prevent decomposition .

Q. How should researchers handle and store 4-chloro-3-isocyanato-pyridine to ensure stability during experiments?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent moisture-induced hydrolysis (isocyanate → urea derivatives).
  • Handling : Use gloveboxes for weighing; confirm purity via TLC (hexane:EtOAc 4:1) before use. Degradation products can be identified via GC-MS .

Q. What safety protocols are critical when working with 4-chloro-3-isocyanato-pyridine due to its toxicity profile?

Methodological Answer:

  • PPE : Nitrile gloves, full-face respirators with organic vapor cartridges, and chemical-resistant aprons.
  • Waste Management : Neutralize residual isocyanate groups with 10% aqueous ethanol before disposal. Document waste streams per EPA guidelines .

Advanced Research Questions

Q. How can DFT calculations guide the design of 4-chloro-3-isocyanato-pyridine derivatives for corrosion inhibition?

Methodological Answer:

  • Modeling Strategy : Use B3LYP/6-311++G(d,p) to compute Fukui indices for electrophilic/nucleophilic sites. High f+f^+ values at the pyridine N or isocyanate group predict binding to metal surfaces (e.g., Fe) .
  • Validation : Compare DFT-predicted adsorption energies (–150 to –200 kJ/mol) with experimental polarization resistance data from electrochemical impedance spectroscopy (EIS) .

Q. What experimental and computational evidence supports the role of 4-chloro-3-isocyanato-pyridine in supramolecular assembly?

Methodological Answer:

  • Crystal Engineering : X-ray diffraction reveals halogen bonding (Cl···N interactions) and π-stacking (pyridine rings) driving 2D network formation .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., 12% Cl···H vs. 8% NCO···H) to prioritize dominant interactions .

Q. How does the chloro substituent influence regioselectivity in cross-coupling reactions of 4-chloro-3-isocyanato-pyridine?

Methodological Answer:

  • Mechanistic Insight : The chloro group directs Suzuki-Miyaura coupling to the C4 position via ortho-metalation intermediates. Validate using 19^{19}F NMR tracers (e.g., fluoroboronate partners) .
  • Competing Pathways : At elevated temperatures (>100°C), isocyanate decomposition (→ CO2_2 + NH3_3) may necessitate Pd/Cu co-catalysts for C–N bond retention .

Q. What in vitro models are suitable for evaluating the bioactivity of 4-chloro-3-isocyanato-pyridine derivatives?

Methodological Answer:

  • Target Selection : Screen against kinase enzymes (e.g., EGFR) using fluorescence polarization assays. The isocyanate group may covalently bind catalytic lysine residues .
  • Dose-Response : Use Hill slopes (nH >1) to identify cooperative binding effects. IC50_{50} values <10 μM suggest therapeutic potential .

Q. How can contradictions in reported solubility data for 4-chloro-3-isocyanato-pyridine be resolved methodologically?

Methodological Answer:

  • Data Harmonization : Replicate measurements using standardized shake-flask methods (HPLC-UV quantification) across solvents (e.g., DMSO vs. THF).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to correlate solubility with solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.